Methyl-phe-pro-amino-cyclohexylglycine

Description

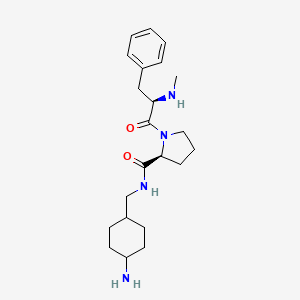

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H34N4O2 |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(2S)-N-[(4-aminocyclohexyl)methyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C22H34N4O2/c1-24-19(14-16-6-3-2-4-7-16)22(28)26-13-5-8-20(26)21(27)25-15-17-9-11-18(23)12-10-17/h2-4,6-7,17-20,24H,5,8-15,23H2,1H3,(H,25,27)/t17?,18?,19-,20+/m1/s1 |

InChI Key |

MDSVGJAUFNXYRR-TUNPWDSISA-N |

Isomeric SMILES |

CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NCC3CCC(CC3)N |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC3CCC(CC3)N |

Origin of Product |

United States |

Contextualization of Peptidomimetics and Non Canonical Amino Acid Integration

Peptidomimetics are molecules designed to replicate the structure and function of natural peptides. azolifesciences.comresearchgate.net While peptides themselves are crucial biological signaling molecules, their direct use as drugs is often hampered by poor metabolic stability, low oral bioavailability, and rapid excretion. researchgate.netresearchgate.net Peptidomimetic design seeks to overcome these limitations by introducing modifications that enhance drug-like properties while retaining the desired biological activity. azolifesciences.comresearchgate.net

A key strategy in creating peptidomimetics is the incorporation of non-canonical amino acids (ncAAs). nih.govacs.org Unlike the 20 standard proteinogenic amino acids, ncAAs are not directly encoded by the genetic code but offer a vast and diverse chemical toolbox for medicinal chemists. nih.govnih.govmdpi.com Their integration into a peptide sequence can confer a range of benefits. nih.govcaltech.edu For instance, ncAAs can introduce conformational constraints, increase resistance to enzymatic degradation by proteases, and enhance binding affinity and selectivity for a specific biological target. nih.govnih.gov The inspiration for using ncAAs often comes from nature itself, with many natural products like cyclosporin (B1163) A containing such modified amino acids. nih.govacs.org

The process of integrating ncAAs can be achieved through methods like traditional solid-phase peptide synthesis (SPPS) or more recent late-stage functionalization techniques. nih.govacs.org These approaches allow for the precise placement of ncAAs within a peptide sequence, enabling the systematic optimization of its pharmacological profile. nih.govacs.org

Rationale for the Design and Development of Methyl Phe Pro Amino Cyclohexylglycine

The specific structure of Methyl-phe-pro-amino-cyclohexylglycine, a tripeptide mimetic, suggests a deliberate design aimed at inhibiting a particular enzyme, likely a protease. The rationale behind each component is rooted in established principles of medicinal chemistry and peptidomimetic design.

N-Methyl-phenylalanine (Methyl-phe): The N-methylation of a peptide bond is a common and effective modification in peptidomimetic chemistry. nih.govmdpi.comresearchgate.net This alteration can significantly enhance a molecule's pharmacokinetic properties by increasing its stability against proteolytic degradation. nih.govmdpi.com The methyl group on the amide nitrogen can also help to fine-tune the conformational properties of the peptide backbone and has been shown to improve membrane permeability, potentially leading to better oral bioavailability. nih.govnih.gov The phenylalanine residue itself provides a bulky, hydrophobic side chain that can engage in crucial binding interactions within the active site of a target enzyme.

Proline (Pro): Proline is unique among the canonical amino acids due to its cyclic side chain, which imparts significant conformational rigidity to the peptide backbone. quora.comnih.govwikipedia.org This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target and can lock the molecule into a bioactive conformation. quora.comwikipedia.org Proline residues are known to induce specific turns in a peptide chain, which is often critical for proper folding and interaction with biological targets. nih.gov In the context of enzyme inhibitors, proline can orient the adjacent amino acid residues in an optimal way for binding. nih.gov

The combination of these three residues in this compound creates a molecule with a constrained conformation, enhanced stability, and specific hydrophobic and structural features designed to interact potently and selectively with a biological target.

Historical Context of Peptide and Peptidomimetic Enzyme Inhibitors

Approaches to Peptide and Peptidomimetic Backbone Construction

The formation of the peptide backbone in a molecule such as Methyl-phe-pro-amino-cyclohexylglycine can be approached through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. wikipedia.org Each method offers distinct advantages and is chosen based on the desired scale of synthesis, the complexity of the peptide sequence, and the specific chemical properties of the amino acid residues being incorporated. wikipedia.orgbachem.com

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, where the peptide chain is assembled stepwise while anchored to an insoluble polymer resin. bachem.comnih.gov This technique simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing after each reaction step. bachem.compeptide.com For a complex target like this compound, standard SPPS protocols must be adapted to accommodate the unique challenges posed by its N-methylated and sterically hindered residues.

The synthesis would typically proceed from the C-terminus to the N-terminus, starting with the attachment of the cyclohexylglycine moiety to a suitable resin. nih.govpeptide.com The incorporation of subsequent residues, proline and N-methyl-phenylalanine, presents significant steric hindrance. The coupling of N-methylated amino acids is notoriously difficult due to the increased bulk and lack of an amide N-H bond, which normally participates in hydrogen bonding that facilitates the coupling reaction. acs.orgnih.gov To overcome these challenges, highly efficient coupling reagents are necessary. Reagents such as HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphonic chloride) have proven effective for coupling N-methylated amino acids. acs.org Furthermore, the use of microwave-assisted SPPS can accelerate reaction times and improve coupling efficiency, which is particularly beneficial for difficult sequences. nih.govmdpi.com

The choice of protecting groups is also critical. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed due to its base-labile nature, which is compatible with a wide range of side-chain protecting groups. bachem.comnih.gov However, the repeated exposure to basic conditions required for Fmoc removal can sometimes lead to side reactions, such as aspartimide formation in sequences containing aspartic acid. nih.gov

Table 1: Comparison of Synthetic Peptide Methodologies

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |

|---|---|---|

| Principle | Peptide chain is grown on an insoluble resin support. bachem.com | Reactions are carried out in a homogenous solution. wikipedia.org |

| Purification | Simplified; by-products and excess reagents washed away. bachem.com | Requires conventional purification (e.g., chromatography, recrystallization) after each step. nih.gov |

| Scalability | Typically used for research and small-to-medium scale. wikipedia.org | More suitable for large-scale industrial production. wikipedia.org |

| Key Advantage | Rapid assembly and potential for automation. bachem.com | Allows for purification of intermediates and is better for very long or complex peptides via fragment condensation. wikipedia.org |

| Challenge for Target | Difficult couplings of bulky/N-methylated residues. acs.orgnih.gov | Cumulative yield can be low over many steps; time-consuming. acs.org |

Solution-phase synthesis, the classical method for peptide construction, remains highly relevant, especially for large-scale production or for segments that are difficult to assemble via SPPS. wikipedia.orgnih.gov In this approach, amino acids are coupled in solution, and the product is isolated and purified after each step. wikipedia.org

For this compound, a fragment condensation strategy would be advantageous. This involves synthesizing smaller peptide fragments, such as Boc-Methyl-Phe-Pro-OH and H-amino-cyclohexylglycine-OR (where R is a suitable protecting group), and then coupling them together in solution. This approach can circumvent some of the difficulties of stepwise SPPS, such as low yields in challenging coupling steps. wikipedia.org While this method avoids the issue of resin-bound aggregation, it requires careful purification of each intermediate, often involving chromatography, which can be labor-intensive. acs.org Recent advancements, such as Group-Assisted Purification (GAP) chemistry, aim to simplify this process by using auxiliaries that allow for non-chromatographic purification. nih.gov Solution-phase methods also provide flexibility for incorporating a wide array of unnatural amino acids, a key requirement for this target molecule. acs.org

Stereoselective Synthesis of Constituents and the Final Compound

The biological activity of a peptide is intrinsically linked to its three-dimensional structure, making stereochemical control paramount during synthesis. This compound contains multiple stereocenters, and their correct configuration must be established. While L-phenylalanine and L-proline are readily available, the synthesis of the non-proteinogenic amino acid, cyclohexylglycine, must be performed stereoselectively.

Methods for the asymmetric synthesis of unnatural amino acids like cyclohexylglycine are critical. One reported approach involves a chemoenzymatic strategy utilizing a Kazmaier–Claisen rearrangement to produce chiral, substituted cyclohexylglycine derivatives with control over the stereochemistry. This method allows for the preparation of specific stereoisomers to be used as building blocks. The stereospecificity of such reactions can be influenced by the choice of chelating agents and Lewis acids, which help to direct the stereochemical outcome of the rearrangement. Ensuring the stereochemical integrity of each amino acid throughout the coupling and deprotection cycles is crucial, as racemization is a potential side reaction, particularly during the activation step of the carboxylic acid for coupling. peptide.com The use of certain coupling reagents can minimize the risk of epimerization. peptide.com

Strategies for Introducing N-Methylation and Cyclohexylglycine Moieties

The incorporation of the N-methyl group on the phenylalanine residue and the bulky cyclohexylglycine are defining features of the target molecule, each requiring specific synthetic tactics.

N-Methylation: N-methylation is a common modification in medicinal chemistry to enhance a peptide's metabolic stability and membrane permeability. nih.govspringernature.com There are two main strategies to introduce the N-methyl group:

Pre-synthesis of the N-methylated amino acid: This involves synthesizing Fmoc-N-methyl-phenylalanine as a building block prior to peptide synthesis. acs.org This is often the preferred route as it avoids on-resin side reactions and ensures the purity of the incorporated amino acid.

On-resin N-methylation: This can be performed directly on the solid support during SPPS. A typical procedure involves the protection of the N-terminal amine with a group like o-nitrobenzenesulfonyl (o-NBS), followed by methylation using a methylating agent such as dimethyl sulfate (B86663), and subsequent deprotection of the o-NBS group. acs.orgacs.org While convenient for preparing small quantities, this method requires careful optimization to achieve high yields without side reactions. acs.org

Table 2: Common Reagents for On-Resin N-Methylation

| Step | Reagent(s) | Purpose |

|---|---|---|

| Protection/Activation | o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) | Protects the N-terminal amine and activates it for alkylation. nih.govacs.org |

| Methylation | Dimethyl sulfate (DMS) or Methyl iodide (MeI) with a base like DBU or MTBD. | Introduces the methyl group onto the sulfonamide nitrogen. acs.orgnih.gov |

| Deprotection | 2-Mercaptoethanol and DBU | Removes the o-NBS protecting group to liberate the N-methylated amine for the next coupling step. nih.govacs.org |

Incorporation of Cyclohexylglycine: Cyclohexylglycine is a bulky, non-proteinogenic amino acid. Its synthesis must be carried out separately, often through multi-step routes that establish its specific stereochemistry. Once the protected cyclohexylglycine building block is obtained, its incorporation into the peptide chain, especially as the C-terminal residue attached to the resin, requires robust coupling conditions due to its steric bulk. The subsequent coupling of proline to the cyclohexylglycine residue would also be sterically demanding.

Development of Novel Synthetic Routes to this compound Analogues

The synthetic strategies established for this compound can be readily adapted to create analogues for structure-activity relationship (SAR) studies. By varying the constituent amino acids, novel compounds can be generated to explore the chemical space and optimize biological activity.

For instance, analogues could be synthesized by:

Substituting the Phenylalanine: Replacing phenylalanine with other aromatic or aliphatic amino acids to probe the importance of the aromatic ring.

Modifying the Cyclohexylglycine: Introducing substituents on the cyclohexane (B81311) ring, a strategy that has been used to develop inhibitors of enzymes like dipeptidyl peptidase-IV. researchgate.net

Altering the Proline residue: Replacing proline with other cyclic amino acids or homo-proline to investigate the conformational constraints it imposes on the peptide backbone. nih.gov

The development of versatile synthetic methods, particularly those compatible with SPPS, allows for the parallel synthesis of a library of such analogues, accelerating the drug discovery process. bachem.comacs.org The ability to efficiently construct these modified peptides is essential for advancing research into their therapeutic potential. nih.gov

Receptor and Enzyme Binding Affinity Determinations (In Vitro)

The core of this compound's activity lies in its ability to bind to and modulate the function of specific biological targets, most notably proteases involved in the blood coagulation cascade.

Investigations into Protease Inhibition Mechanisms (e.g., Thrombin)

Direct thrombin inhibitors can bind to both circulating (fluid-phase) and clot-bound thrombin, a key advantage over indirect inhibitors like heparin. This allows for a more complete and predictable anticoagulant effect. The interaction is typically characterized by the inhibitor binding to the active site of thrombin, thereby preventing it from cleaving its natural substrate, fibrinogen, and other coagulation factors. nih.gov

Studies on related compounds, such as L-374,087, have demonstrated efficacy in prolonging clotting times in vitro, as measured by the activated partial thromboplastin (B12709170) time (aPTT) assay across different species, including dog and human plasma. nih.gov This suggests that compounds of this class can effectively interfere with the coagulation cascade. The inhibitory activity of such compounds is often assessed using chromogenic substrate assays, where the inhibitor competes with a synthetic substrate for the active site of thrombin. drugbank.com

Ligand-Target Recognition and Binding Site Characterization

The binding of inhibitors to thrombin involves specific interactions with key residues within the enzyme's active site and surrounding regions. The active site of thrombin contains a catalytic triad (B1167595) (Ser195, His57, Asp102) and a specificity pocket (the S1 pocket) that preferentially binds arginine residues, a key feature of thrombin's natural substrates. nih.govdrugbank.com

For peptide-like inhibitors, the different amino acid residues of the inhibitor occupy specific subsites (P-sites) that interact with corresponding pockets (S-sites) on the protease. The D-phenylalanine and proline moieties, present in many synthetic thrombin inhibitors, are known to make important contacts within the active site cleft. nih.gov The cyclohexylglycine residue, a non-proteinogenic amino acid, is incorporated to enhance resistance to peptidases and improve pharmacological stability. drugbank.com The specific interactions of the methyl-phenylalanine and the amino-cyclohexylglycine components of this compound with the thrombin surface would dictate its binding affinity and specificity.

Cellular Target Engagement and Pathway Modulation (In Vitro Cell-Based Assays)

While the primary target of this compound is the extracellular enzyme thrombin, understanding its interaction with cells is crucial. Thrombin itself can activate cellular receptors, such as protease-activated receptors (PARs) on platelets, leading to platelet aggregation. nih.govdrugbank.com By inhibiting thrombin, this compound can indirectly modulate these cellular pathways.

The cellular permeability of a compound determines its ability to reach intracellular targets. For proline-rich peptides, cellular uptake can be a complex process. While some small peptides can passively diffuse across cell membranes, others may utilize specific transporters or endocytic pathways. The physicochemical properties of this compound, including its size, charge, and lipophilicity, would influence its ability to cross cell membranes. However, specific data on the cellular uptake and target engagement of this compound within cellular assays are not extensively documented in publicly available literature.

Enzymatic Stability and Proteolytic Resistance in Non-Human Biological Milieus

The therapeutic potential of peptide-based compounds is often limited by their susceptibility to degradation by proteases present in biological fluids. The stability of this compound in non-human biological matrices, such as rat or mouse plasma and serum, is a critical parameter in its preclinical evaluation.

Structure Activity Relationship Sar Investigations of Methyl Phe Pro Amino Cyclohexylglycine and Its Analogues

Impact of N-Methylation on Molecular Conformation and Activity

N-methylation, the substitution of an amide proton with a methyl group, is a common strategy in peptide chemistry to enhance metabolic stability and cell permeability. However, this modification also profoundly impacts molecular conformation and, consequently, biological activity.

Studies on N-methylated peptide analogues demonstrate that this modification significantly alters the molecule's physicochemical properties. nih.govrsc.org Quantum chemical calculations using density functional theory (DFT) on N-methylated versions of amino acid derivatives, including phenylalanine, reveal several key effects. nih.govresearchgate.net N-methylation generally increases lipophilicity, as indicated by higher calculated clog P values, and enhances aqueous solubility as the change in Gibbs free energy of solvation (ΔGsolv) becomes more negative. nih.govrsc.orgresearchgate.net Furthermore, it leads to an increase in the molecule's polarizability and dipole moment. nih.govrsc.org

From a conformational standpoint, N-methylation removes the hydrogen bond donor capability of the amide nitrogen and introduces steric hindrance, which restricts the rotation around the peptide backbone. This influences the propensity for cis/trans isomerization of the amide bond. The energy barrier for this isomerization is typically lower in N-methylated peptides, which can facilitate transitions between different conformational states. nih.govresearchgate.net This increased conformational flexibility can be crucial for adapting to the binding site of a biological target. nih.gov

The biological impact of N-methylation is context-dependent. In studies of almiramides, a class of N-methylated lipopeptides, the degree of methylation was critical for anti-parasitic activity. nih.gov It was found that derivatives with a single methyl group on specific residues exhibited greater activity than the fully (permethylated) analogues, suggesting that a precise conformational and electronic balance is required for optimal target interaction. nih.gov

| Property | Ac-Phe-OMe (Native) | Ac-(NMe)Phe-OMe (N-Methylated) | Impact of N-Methylation |

| Lipophilicity (ClogP) | Lower | Higher | Increase in lipophilicity nih.govrsc.org |

| Aqueous Solubility (ΔGsolv) | Less Negative | More Negative | Increase in aqueous solubility nih.govrsc.org |

| Dipole Moment | Lower | Higher | Increase in polarization nih.govrsc.org |

| Amide Bond | Trans favored | Lower energy barrier for cis/trans isomerization | Eases amide bond rotation rsc.org |

| HOMO Energy | Lower (more negative) | Higher (less negative) | Destabilizes HOMO nih.govrsc.org |

This table presents comparative data based on DFT studies of acetylated and methylated amino acid derivatives, illustrating the general effects of N-methylation on the phenylalanine residue. nih.govrsc.orgrsc.org

Role of Phenylalanine, Proline, and Aminocyclohexylglycine Residues

The Phenylalanine (Phe) residue is characterized by its bulky, hydrophobic benzyl (B1604629) side chain. This aromatic ring is frequently involved in crucial binding interactions. It can participate in hydrophobic interactions within a receptor pocket or engage in cation-π interactions, where the electron-rich face of the aromatic ring interacts favorably with a cationic group on the receptor. nih.gov SAR studies on various peptide series have shown that modifications to the phenyl ring, such as fluorination, can significantly enhance agonist potency, indicating the precise nature of the interaction within the binding site is critical. mdpi.com The Phe residue is often pivotal for bioactivity in peptide scaffolds, contributing to the rigidity of the backbone and increasing affinity for diverse biological targets. nih.gov

The Proline (Pro) residue is unique among the proteinogenic amino acids because its side chain forms a cyclic structure by bonding back to the backbone nitrogen. nih.gov This rigid pyrrolidine (B122466) ring severely restricts the phi (φ) backbone dihedral angle, introducing a fixed "kink" or turn into the peptide chain. nih.govnih.gov This conformational constraint is a powerful tool in peptide design, used to stabilize specific secondary structures, such as β-turns, and to reduce the conformational entropy upon binding, which can lead to higher affinity. nih.gov The inclusion of proline can have a significant impact on anticancer and other biological activities. nih.gov However, the rigidity it imparts is not universally beneficial; in some cases, a more flexible backbone that can adopt an extended conformation upon binding is preferred for recognition by a receptor. nih.gov

The Aminocyclohexylglycine residue is a non-proteinogenic amino acid that introduces a bulky, lipophilic cyclohexyl group. This group is significantly larger than the side chains of most natural amino acids and is expected to play a major role in binding through hydrophobic and van der Waals interactions. SAR studies of other molecules incorporating cyclohexyl groups, such as cyclohexylpiperazines, have demonstrated their importance for potent receptor agonism. nih.gov The cyclohexyl moiety likely occupies a specific hydrophobic pocket in the target protein, contributing to both affinity and selectivity. The glycine-like linker provides a degree of flexibility for the positioning of this bulky group.

Conformational Analysis and its Correlation with Biological Activity

The biological activity of a flexible molecule like Methyl-phe-pro-amino-cyclohexylglycine is not determined by its static structure but by the ensemble of conformations it can adopt in solution and, most importantly, the specific conformation it assumes when bound to its biological target. mdpi.com Conformational analysis, using techniques such as NMR spectroscopy and computational molecular modeling, is therefore essential to correlate structure with activity. nih.govmdpi.com

The interplay between the residues and modifications dictates the preferred conformation. The rigid Proline residue imposes a turn, while N-methylation can either further restrict or alter the accessible conformational space. nih.govnih.gov Studies on related peptides have shown that biological activity can be highly dependent on the resulting shape. For example, in some systems, an extended conformation around central residues is critical for activity, a shape that can be influenced by N-methylation and the isomerization of tertiary amides. nih.gov Conversely, for other targets, a specific turn geometry is required. An analogue of a chemotactic peptide containing a Met-Pro-Phe sequence was found to be inactive, and its preferred conformation was determined to be a gamma-turn; it was suggested that the active conformation for its receptor was a more extended one. nih.gov

This highlights a crucial principle: the "active conformation" is target-dependent. The presence of the Proline residue in this compound strongly suggests a folded or turn-like structure. nih.govnih.gov The N-methylation on the phenylalanine residue further modulates this structure. nih.govrsc.org The correlation of these conformational features with biological activity requires comparing the activities of various analogues with their structurally determined shapes to build a comprehensive model of the binding event. mdpi.com

Identification of Key Pharmacophoric Elements for Target Interaction

A pharmacophore model describes the essential spatial arrangement of structural features that a molecule must possess to interact with a specific biological target. Based on the SAR analysis, the key pharmacophoric elements of this compound and its analogues can be identified.

Aromatic Hydrophobic Group: The phenyl ring of the Phenylalanine residue serves as a critical aromatic and hydrophobic element, likely engaging in π-stacking, hydrophobic, or cation-π interactions with the target protein. nih.govnih.gov Its precise orientation is crucial for potency. mdpi.com

Conformational Restrictor: The Proline residue acts as a key structural element that induces a specific turn or rigidifies the peptide backbone. nih.gov This pre-organizes the molecule into a conformation that may be favorable for binding, reducing the entropic penalty of binding.

Bulky Lipophilic Group: The cyclohexyl moiety of the Aminocyclohexylglycine residue provides a large, non-polar feature. This group is essential for occupying a hydrophobic cavity in the receptor, contributing significantly to binding affinity and potentially to selectivity.

Hydrogen Bond Acceptors: The carbonyl oxygen atoms of the peptide bonds are crucial hydrogen bond acceptors, forming directed interactions with hydrogen bond donors on the receptor surface. The geometry of these acceptors is dictated by the backbone conformation imposed by the Proline and N-methylated residues. nih.govrsc.org

Together, these elements form a three-dimensional pharmacophore where a specific spatial arrangement of hydrophobic groups, conformational constraints, and hydrogen bonding features is necessary for effective interaction with the biological target.

Computational and Theoretical Chemistry Approaches for Methyl Phe Pro Amino Cyclohexylglycine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "Methyl-phe-pro-amino-cyclohexylglycine," molecular docking studies would be instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.

While specific docking studies for "this compound" are not extensively documented in publicly available literature, the methodology for such an investigation is well-established. The process would involve the three-dimensional structure of the compound, which is available from databases like PubChem (CID 448763), and the crystal structure of a potential target protein. nih.govuni.lu The docking software would then systematically explore various binding poses of the ligand within the active site of the protein, calculating a score for each pose based on a defined scoring function. This score typically estimates the binding free energy, with lower scores indicating a more favorable interaction.

The key interactions that would be analyzed include:

Hydrogen Bonds: The amide and amine groups in "this compound" are potential hydrogen bond donors and acceptors, which could form crucial interactions with amino acid residues in a protein's binding pocket.

Hydrophobic Interactions: The phenyl group of the phenylalanine residue and the cyclohexyl ring are hydrophobic moieties that could engage in favorable interactions with nonpolar residues of the target protein.

The results of molecular docking can be visualized to understand the precise nature of the ligand-protein interactions. For instance, a study on hypotensive peptides demonstrated how docking can reveal hydrogen bonds, as well as hydrophilic, hydrophobic, and electrostatic interactions between peptide residues and the active sites of enzymes like ACE and renin. Such analyses provide a rational basis for designing modifications to the "this compound" structure to enhance its binding affinity and selectivity for a particular target.

A hypothetical molecular docking workflow for "this compound" is outlined in the table below.

| Step | Description | Key Considerations |

| 1. Preparation of Ligand and Receptor | Obtain the 3D structure of "this compound" and the target protein. Prepare the structures by adding hydrogen atoms, assigning charges, and removing water molecules. | The quality of the initial structures is critical for accurate docking results. |

| 2. Definition of the Binding Site | Identify the active site or binding pocket on the protein surface. This can be based on experimental data or predicted using pocket-finding algorithms. | The size and shape of the defined binding site will influence the docking search space. |

| 3. Docking Simulation | Use a docking algorithm (e.g., AutoDock, GOLD, Glide) to sample different conformations and orientations of the ligand within the binding site. | The choice of docking algorithm and its parameters can affect the outcome. |

| 4. Scoring and Ranking | Evaluate each docked pose using a scoring function to estimate the binding affinity. Rank the poses based on their scores. | Scoring functions have inherent limitations and may not always perfectly correlate with experimental binding affinities. |

| 5. Analysis of Interactions | Visualize the top-ranked poses to analyze the specific molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein. | This step provides crucial insights for structure-activity relationship studies and lead optimization. |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes of "this compound" and its complex with a target protein over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

For "this compound," MD simulations can be used to:

Explore Conformational Space: The molecule possesses several rotatable bonds, allowing it to adopt a wide range of conformations. MD simulations can explore this conformational landscape and identify the most stable or functionally relevant conformations.

Assess Complex Stability: When docked to a protein, MD simulations can assess the stability of the predicted binding pose. A stable complex will maintain its key interactions throughout the simulation, while an unstable one may see the ligand dissociate or adopt a different binding mode.

Characterize Ligand-Induced Conformational Changes: The binding of "this compound" to a protein may induce conformational changes in the protein itself, which can be crucial for its biological function. MD simulations can capture these dynamic events.

The availability of force field parameters for "this compound" in repositories like Ligandbook (PDB code MIN) is a prerequisite for conducting MD simulations. ligandbook.org These parameters describe the potential energy of the system and are essential for accurate simulations.

A typical MD simulation study would involve the following steps, as illustrated in the table below.

| Step | Description | Key Outputs |

| 1. System Setup | Place the molecule (or its complex with a protein) in a simulation box filled with a solvent (e.g., water) and ions to neutralize the system. | A fully solvated and neutralized system ready for simulation. |

| 2. Energy Minimization | Minimize the potential energy of the system to remove any steric clashes or unfavorable geometries. | A low-energy starting structure for the simulation. |

| 3. Equilibration | Gradually heat the system to the desired temperature and adjust the pressure to match experimental conditions. This allows the system to reach a stable state. | An equilibrated system at the target temperature and pressure. |

| 4. Production Run | Run the simulation for a desired length of time (nanoseconds to microseconds) to generate a trajectory of atomic positions and velocities. | A detailed trajectory file containing the dynamic behavior of the system. |

| 5. Trajectory Analysis | Analyze the trajectory to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, and intermolecular interactions. | Quantitative data and visualizations of the conformational dynamics and stability of the system. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a compound like "this compound," QSAR studies can be invaluable for predicting the activity of novel, related compounds and for understanding the structural features that are most important for its biological effect.

A QSAR study on "this compound" and its analogs would typically involve the following steps:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities is required.

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity. nih.govacs.org

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques. acs.org

For "this compound," key structural features that could be varied in a QSAR study include:

Modifications to the phenylalanine ring (e.g., substitution with different functional groups).

Replacement of the proline residue with other cyclic amino acids.

Alterations to the cyclohexylglycine moiety (e.g., changing the ring size or substitution pattern).

Changes to the N-methyl group.

The resulting QSAR model could provide insights into which structural modifications are likely to enhance or diminish the biological activity of the compound. This information is crucial for guiding the synthesis of new and more potent analogs. The following table provides examples of descriptor classes that would be relevant for a QSAR study of "this compound" analogs.

| Descriptor Class | Examples | Relevance to "this compound" |

| Constitutional | Molecular weight, number of atoms, number of rings | Basic properties that influence overall size and composition. |

| Topological | Connectivity indices (e.g., Kier & Hall), shape indices | Describe the branching and overall shape of the molecule. |

| Geometrical | 3D-MoRSE descriptors, WHIM descriptors | Capture the three-dimensional arrangement of atoms. |

| Electronic | Partial charges, dipole moment, polarizability | Relate to the molecule's ability to engage in electrostatic interactions. |

| Hydrophobic | LogP, molar refractivity | Quantify the lipophilicity of the molecule, which is important for membrane permeability and hydrophobic interactions. |

De Novo Design and Virtual Screening Methodologies for Related Scaffolds

De novo design and virtual screening are powerful computational strategies for discovering novel molecules with desired biological activities. These methods are particularly useful when a lead compound like "this compound" has been identified, and the goal is to explore the surrounding chemical space for new and improved compounds.

De Novo Design involves the computational generation of novel molecular structures from scratch. Algorithms for de novo design can build molecules atom-by-atom or by combining pre-defined molecular fragments within the constraints of a target's binding site. For a scaffold related to "this compound," a de novo design approach could be used to:

Generate novel side chains for the phenylalanine or cyclohexylglycine residues.

Explore alternative cyclic structures to replace the proline ring.

Design entirely new scaffolds that mimic the key pharmacophoric features of the original compound.

Virtual Screening is the process of computationally evaluating large libraries of existing chemical compounds to identify those that are most likely to bind to a specific biological target. researchhub.comsci-hub.boxsci-hub.box This can be done using either ligand-based or structure-based methods.

Ligand-based virtual screening uses the structure of a known active compound, such as "this compound," as a template to search for other molecules with similar properties (e.g., shape, pharmacophore features).

Structure-based virtual screening utilizes the three-dimensional structure of the target protein to dock and score a large number of compounds from a virtual library.

Both de novo design and virtual screening can be used to identify novel compounds with a "phe-pro" or "amino-cyclohexylglycine" motif. For instance, virtual screening could be employed to search a commercial database of millions of compounds for those containing a phenylalanine-proline dipeptide-like structure. Similarly, de novo design could be used to generate novel peptides incorporating non-natural amino acids like cyclohexylglycine. nih.gov

The following table summarizes the key aspects of these two methodologies in the context of "this compound."

| Methodology | Description | Application for Related Scaffolds |

| De Novo Design | Computational generation of novel molecular structures. | Designing new side chains, ring systems, or entirely new scaffolds that mimic the key features of "this compound". |

| Virtual Screening | Computational evaluation of large libraries of existing compounds. | Identifying compounds from virtual libraries that are structurally similar to "this compound" or that are predicted to bind to its target. |

Preclinical Biological Evaluation of Methyl Phe Pro Amino Cyclohexylglycine Non Human in Vitro/ex Vivo Models

Functional Assays in Isolated Enzyme Systems and Cell-Free Extracts

The proline residue, with its unique cyclic structure, makes peptides containing it specific substrates and inhibitors for a class of enzymes known as proline-specific peptidases. nih.gov These enzymes are crucial in the metabolism of proline-containing peptides and proteins. nih.gov

Functional assays using isolated enzyme systems have shown that peptides containing a C-terminal proline can act as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in the regulation of incretin (B1656795) hormones. A study identified several casein-derived peptides with C-terminal proline as DPP-IV inhibitors, with Phe-Leu-Gln-Pro being the most potent (IC50 of 65.3 +/- 3.5 μM). ul.ie This highlights the potential for proline-containing peptides to modulate the activity of specific enzymes involved in metabolic regulation.

In the context of protein synthesis and degradation, the phenylalanine-specific permease (PheP) in Escherichia coli has been studied to understand the functional importance of its proline residues. Site-directed mutagenesis revealed that replacing proline at three specific positions (P54, P341, and P442) resulted in a significant loss of transport activity, with substitutions at P341 having the most dramatic effect. nih.gov This demonstrates the critical role of specific proline residues in the function of membrane transport proteins.

Furthermore, the enzymatic synthesis of peptides based on L-proline and L-phenylalanine has been explored. These mechanosynthesized peptides were found to exhibit organocatalytic activity in the asymmetric aldol (B89426) reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde, showcasing their potential as biocatalysts. nih.gov

| Enzyme/System | Inhibitor/Substrate | Assay Type | Key Findings |

| Dipeptidyl Peptidase IV (DPP-IV) | Casein-derived peptides with C-terminal Proline | In vitro inhibition assay | Phe-Leu-Gln-Pro showed an IC50 of 65.3 +/- 3.5 μM. ul.ie |

| Phenylalanine-specific permease (PheP) | Site-directed mutants of PheP | In vivo transport assay in E. coli | Replacement of Proline at positions P54, P341, and P442 significantly reduced transport activity. nih.gov |

| Asymmetric Aldol Reaction | Mechanosynthesized peptides of L-proline and L-phenylalanine | Organocatalysis | Peptides demonstrated catalytic activity. nih.gov |

Ex Vivo Tissue-Based Functional Studies (if applicable and non-human)

Currently, there are no specific ex vivo tissue-based functional studies available in the public domain for "Methyl-phe-pro-amino-cyclohexylglycine" or its closely related analogs. However, based on the in vitro findings, it is plausible to design such studies. For instance, the anticancer activity of proline-substituted phenylalanine peptides observed in cell lines could be further investigated in ex vivo tumor models to assess their efficacy in a more physiologically relevant environment. Similarly, the DPP-IV inhibitory activity of proline-containing peptides could be evaluated in ex vivo intestinal or pancreatic tissue models to understand their potential impact on glucose homeostasis.

Development and Characterization of Methyl Phe Pro Amino Cyclohexylglycine Analogues and Derivatives

Design Principles for Structural Diversification

The design of analogues based on the "Methyl-phe-pro-amino-cyclohexylglycine" scaffold is guided by several key principles aimed at exploring and optimizing the structure-activity relationship (SAR). These principles focus on systematic modifications of the core components: the N-methylated phenylalanine (Methyl-phe), the proline (Pro) residue, and the aminocyclohexylglycine moiety.

A primary strategy involves the modification of the aromatic ring of the phenylalanine residue. Substitutions on the phenyl ring can influence the compound's potency and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties and steric bulk of the side chain, potentially leading to improved interactions with biological targets.

Furthermore, the aminocyclohexylglycine component offers multiple avenues for structural variation. The stereochemistry of the amino and carboxyl groups on the cyclohexane (B81311) ring is a crucial determinant of the spatial orientation of substituents and their ability to engage in specific binding interactions. Altering the cyclohexane ring's substitution pattern or conformation can fine-tune the molecule's properties.

The overarching design principle is to create a library of compounds that systematically explores the chemical space around the parent molecule. This allows for a comprehensive evaluation of how modifications to each component of the "this compound" core contribute to its biological profile.

Synthesis and Characterization of Compound Libraries

The synthesis of a library of "this compound" analogues typically employs a combination of solid-phase and solution-phase peptide synthesis techniques. Solid-phase synthesis is often preferred for the initial assembly of the linear peptide backbone due to its efficiency and ease of purification.

The general synthetic route involves the sequential coupling of the constituent amino acid derivatives. For example, a protected proline residue is anchored to a solid support, followed by coupling with a protected phenylalanine derivative and subsequently with the aminocyclohexylglycine moiety. The N-methylation of the phenylalanine residue can be achieved either by using N-methylated building blocks during synthesis or by post-synthetic modification.

Once the linear precursor is assembled, cyclization is often performed to create cyclic analogues. Cyclization can be achieved through the formation of an amide bond between the N-terminus and the C-terminus of the linear peptide. The choice of cyclization strategy can influence the final conformation and, therefore, the biological activity of the resulting cyclic peptide.

Characterization of the synthesized compounds is crucial to confirm their identity and purity. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the molecular weight and elucidate the structure of the final products.

Comparative Analysis of Biological Activity and Mechanistic Profiles Among Analogues

A systematic comparison of the biological activities of the synthesized "this compound" analogues is essential to understand their structure-activity relationships. This involves screening the compound library in a panel of relevant biological assays to determine key parameters such as potency, selectivity, and mechanism of action.

For instance, if the parent compound is known to inhibit a specific enzyme or receptor, the analogues are tested for their ability to modulate the same target. Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each compound, providing a quantitative measure of their potency.

The mechanistic profile of the analogues is investigated to understand how structural modifications influence their mode of action. This may involve studies to determine whether the compounds act as competitive, non-competitive, or uncompetitive inhibitors of an enzyme, or as agonists or antagonists of a receptor.

The data obtained from these comparative analyses are then used to build a comprehensive SAR model. This model helps to identify the structural features that are critical for biological activity and provides a rational basis for the design of next-generation compounds with improved properties.

Optimization Strategies for Enhanced Biological Performance

The insights gained from the comparative analysis of the initial compound library guide the optimization process. The goal is to enhance the desired biological performance, which could include increased potency, improved selectivity, or better pharmacokinetic properties.

One common optimization strategy is to perform an "alanine scan," where each amino acid residue in the parent compound is systematically replaced with alanine. This helps to identify the residues that are most critical for biological activity. Aib-scanning, the substitution with aminoisobutyric acid, can also be employed to understand the impact of α-methylation and conformational rigidity. mdpi.com

Another approach involves the synthesis of focused libraries of analogues based on the most promising "hits" from the initial screen. These focused libraries explore a narrower range of structural modifications around the identified active scaffold. For example, if a particular substitution on the phenylalanine ring was found to be beneficial, a series of analogues with different substituents at that position would be synthesized and evaluated.

Computational modeling and molecular docking studies can also be used to guide the optimization process. These in silico methods can help to predict how different structural modifications will affect the binding of the compound to its target, allowing for a more rational design of new analogues.

Through iterative cycles of design, synthesis, and biological evaluation, the properties of the "this compound" scaffold can be fine-tuned to yield compounds with superior biological performance for potential therapeutic applications.

Emerging Research Directions and Future Prospects for Methyl Phe Pro Amino Cyclohexylglycine

Exploration of Novel Biochemical Targets and Therapeutic Concepts (Excluding Human Clinical)

The unique structural features of Methyl-phe-pro-amino-cyclohexylglycine, which combines a methylated N-terminal amino acid (Methyl-phenylalanine), a conformationally constrained Proline residue, and a non-canonical cyclic amino acid (amino-cyclohexylglycine), suggest a range of potential biochemical targets. Research into peptidomimetics with similar components, such as those containing Phenylalanine and Proline, has revealed their potential to modulate protein-protein interactions (PPIs), which are central to numerous disease pathways. nih.govnih.gov

The Proline residue, known for inducing specific turns in peptide chains, and the bulky amino-cyclohexylglycine moiety could allow this compound to target shallow and expansive protein surfaces that are often considered "undruggable" by traditional small molecules. nih.gov For instance, the Pro-Phe motif is found in peptides that interact with SH3 domains, which are crucial in cellular signaling pathways. nih.gov The methylation of the Phenylalanine residue can enhance metabolic stability and cell permeability, making it a valuable modification in drug design. nih.gov

Future research could explore the efficacy of this compound as an inhibitor of enzymes like dipeptidyl peptidase-4 (DPP-4) or as a modulator of integrin receptors, given that similar dipeptides have shown such activities. sigmaaldrich.com The exploration of its potential as an antimicrobial or anticancer agent also presents a promising, yet uncharted, research avenue. nih.gov

Table 1: Potential Biochemical Targets for this compound

| Target Class | Specific Example(s) | Rationale |

| Protein-Protein Interaction Modulators | SH3 domains, PDZ domains | The Pro-Phe-like structure can mimic natural binding motifs. |

| Enzymes | Dipeptidyl Peptidase-4 (DPP-4), Prolylcarboxypeptidase (PCP) | Dipeptide components are known substrates for these enzymes. sigmaaldrich.com |

| Cell Surface Receptors | Integrins, Chemokine receptors | The cyclic and constrained conformation may fit into receptor binding pockets. |

| Antimicrobial Targets | Bacterial cell wall synthesis | Peptidomimetics can disrupt essential microbial processes. |

Advancements in Synthetic Methodologies for Complex Peptidomimetics

The synthesis of a molecule as complex as this compound presents significant chemical challenges. However, recent advancements in peptide synthesis offer robust solutions. Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of creating such molecules, allowing for the sequential addition of amino acids, including non-canonical ones. nih.govnih.govyoutube.comyoutube.com

The incorporation of the methylated Phenylalanine and the amino-cyclohexylglycine requires specialized building blocks and optimized coupling conditions. The use of potent coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate) can significantly improve the efficiency of amide bond formation, especially when dealing with sterically hindered or unusual amino acids. nih.gov

Furthermore, the development of orthogonal protecting group strategies is crucial for the selective modification and cyclization of the peptide backbone. The use of Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups allows for precise control over the synthetic route. youtube.comyoutube.com Looking forward, the application of flow chemistry and automated synthesizers could accelerate the production of analogs of this compound for structure-activity relationship (SAR) studies.

Table 2: Key Synthetic Methodologies and Reagents

| Methodology/Reagent | Application in Synthesis of this compound |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of the peptide chain on a solid support. nih.govnih.govyoutube.comyoutube.com |

| Fmoc/Boc Protecting Groups | Protection of amino groups to control the sequence of amino acid addition. youtube.comyoutube.com |

| HATU Coupling Reagent | Efficient formation of peptide bonds, especially with hindered amino acids. nih.gov |

| Non-canonical amino acid building blocks | Synthesis of the amino-cyclohexylglycine component. |

| Liquid-phase fragment condensation | Potential for scalable synthesis of the final compound. |

Integration with Advanced Biotechnological Tools for Mechanistic Elucidation

Understanding how this compound interacts with its biological targets at a molecular level is critical for its development. Advanced biotechnological and computational tools are indispensable for this purpose. High-resolution techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) could be employed to determine the three-dimensional structure of the peptidomimetic bound to its target protein.

In the absence of experimental structures, computational approaches like molecular dynamics (MD) simulations can provide valuable insights into the conformational dynamics and binding modes of this compound. nih.gov These simulations can help in understanding how the methylation and the cyclic residue contribute to the binding affinity and selectivity. nih.gov

Furthermore, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantitatively measure the binding kinetics and thermodynamics of the interaction between the compound and its target. Cellular imaging techniques, potentially using fluorescently labeled versions of the peptidomimetic, could help in visualizing its uptake and subcellular localization. frontiersin.org

Addressing Unresolved Questions and Research Gaps in the Field

The study of this compound is emblematic of the broader challenges and opportunities in the field of complex peptidomimetics. A significant research gap is the limited understanding of the structure-activity relationships for peptides containing multiple non-canonical amino acids. Systematic studies involving analogs of this compound, where each component is varied, are needed to dissect the contribution of each residue to its biological activity.

Finally, the long-term effects and potential off-target interactions of such highly modified peptides remain an area requiring thorough investigation. As research into this compound and similar compounds progresses, a key challenge will be to develop predictive models for their ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles.

Q & A

Q. Q1: What analytical methods are recommended for characterizing the structural identity of Methyl-phe-pro-amino-cyclohexylglycine?

Category : Basic (Structural Characterization) Answer :

- Primary Techniques : Use X-ray crystallography for definitive stereochemical confirmation and NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve proton environments and carbon frameworks .

- Validation : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C21H30N4O3, exact mass 386.2318) .

- Purity : Quantify impurities via HPLC with UV/Vis detection (≥95% purity threshold for biological assays) .

Q. Q2: How should researchers design synthetic protocols for this compound to ensure reproducibility?

Category : Basic (Synthesis Optimization) Answer :

- Stepwise Documentation : Provide detailed reaction conditions (solvent, temperature, catalysts) and purification steps (e.g., column chromatography gradients) in the Experimental Section , referencing analogous procedures for cyclohexylglycine derivatives .

- Critical Parameters : Report yields, stereochemical outcomes, and spectral data for intermediates. For multi-step syntheses, include supplementary reaction schemes with Rf values and characterization data for all intermediates .

Q. Q3: What stability studies are essential for storing this compound in aqueous solutions?

Category : Basic (Stability Assessment) Answer :

- Degradation Profiling : Conduct accelerated stability testing under varying pH (2–10), temperature (4°C–40°C), and light exposure. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., cleavage at the proline-amide bond) .

- Storage Recommendations : Use lyophilized forms stored at -20°C under inert gas; include desiccants to minimize hygroscopic degradation .

Advanced Research Questions

Q. Q4: How can computational modeling resolve contradictions in reported bioactivity data for this compound analogs?

Category : Advanced (Data Contradiction Analysis) Answer :

- Hypothesis Testing : Apply molecular docking (e.g., AutoDock Vina) to compare binding affinities of analogs with target receptors (e.g., GPCRs). Validate using free-energy perturbation (FEP) calculations to assess thermodynamic contributions of substituents .

- Statistical Frameworks : Use Bayesian meta-analysis to reconcile conflicting IC50 values across studies, accounting for assay variability (e.g., cell-line differences) .

Q. Q5: What strategies optimize the enantiomeric purity of this compound during solid-phase peptide synthesis (SPPS)?

Category : Advanced (Stereochemical Control) Answer :

- Chiral Auxiliaries : Incorporate Fmoc-protected cyclohexylglycine derivatives with orthogonal protecting groups to minimize racemization during coupling .

- Real-Time Monitoring : Use circular dichroism (CD) spectroscopy to track backbone conformation changes during SPPS. Adjust coupling agents (e.g., HATU vs. HBTU) based on observed enantiomeric excess (ee) .

Q. Q6: How do researchers evaluate the metabolic stability of this compound in vivo?

Category : Advanced (Pharmacokinetics) Answer :

- Tracer Studies : Administer ¹⁴C-labeled compound to rodents; quantify metabolites in plasma, urine, and feces via scintillation counting and LC-MS/MS .

- Enzyme Mapping : Incubate with human liver microsomes (HLMs) to identify cytochrome P450 isoforms responsible for oxidative metabolism. Use selective inhibitors (e.g., ketoconazole for CYP3A4) .

Methodological Guidelines

Q. Table 1: Key Analytical Parameters for this compound

Q. Table 2: Common Pitfalls in Bioactivity Studies

Critical Analysis of Evidence

- Contradictions : reports conflicting molecular formulas for structurally similar analogs (e.g., C21H36FO3P vs. C21H30N4O3). Researchers must verify synthetic routes and purity before attributing bioactivity to the target compound .

- Reproducibility : Adhere to ’s guidelines for documenting experimental procedures, including batch-specific variability in reagents (e.g., solvent lot numbers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.